![molecular formula C18H24F2N4O2 B4582661 N~1~'-(2,4-difluorophenyl)-1,4'-bipiperidine-1',4'-dicarboxamide](/img/structure/B4582661.png)
N~1~'-(2,4-difluorophenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Overview
Description
Synthesis Analysis
- Synthesis and Structural Modifications: Analogues of biaryl pyrazole compounds, closely related to N
1'-(2,4-difluorophenyl)-1,4'-bipiperidine-1',4'-dicarboxamide, have been synthesized to investigate structure−activity relationships. The synthesis includes modifications like substituting alkyl hydrazines, amines, and hydroxyalkylamines for the aminopiperidinyl moiety (Francisco et al., 2002).
Molecular Structure Analysis
- Structural Aspects and Molecular Conformations: The molecular structures of related compounds, such as those involving N-arylpiperazine-1-carboxamide derivatives, have been evaluated, indicating specific configurations and stereochemistry important for molecular interactions (Kinoyama et al., 2005).
Chemical Reactions and Properties
- Reactivity and Interactions: Compounds structurally similar to N
1'-(2,4-difluorophenyl)-1,4'-bipiperidine-1',4'-dicarboxamide are involved in various chemical reactions, like cycloaddition and subsequent rearrangements, highlighting their reactivity and potential for forming complex structures (Ma et al., 2017).
Physical Properties Analysis
- Thermal Stability and Phase Behavior: Related polyamides derived from similar structural motifs exhibit modest thermal stabilities, with decomposition temperatures varying based on the structure of the polymer main chain. This indicates the influence of molecular structure on the physical stability of such compounds (Yu, Hou, & Chan, 2000).
Chemical Properties Analysis
- Chemical Interactions and Bonding: Studies on compounds like N-(2,3-Difluorophenyl)-2-fluorobenzamide, which share structural similarities with the compound , reveal detailed insights into their chemical bonding, such as C-H⋯F interactions and the role of fluorine in molecular aggregation (Hehir & Gallagher, 2023).
Scientific Research Applications
Environmental Remediation
Chanhee Boo et al. (2018) demonstrated the fabrication of a nanofiltration (NF) membrane incorporating bipiperidine for the effective removal of perfluoroalkyl substances in water. This membrane shows promise in groundwater remediation, offering an efficient solution for filtering out contaminants with high water recovery rates (Boo et al., 2018).
Antipathogenic Activity
Carmen Limban et al. (2011) explored the antipathogenic properties of thiourea derivatives, including compounds related to bipiperidine, against bacterial strains. Their findings suggest potential applications in developing new antimicrobial agents targeting biofilm-forming pathogens (Limban et al., 2011).
Chemical Synthesis and Catalysis
Research by A. Takács et al. (2014) utilized alkoxycarbonylpiperidines, similar in structure to the chemical of interest, in palladium-catalyzed aminocarbonylation reactions. This method highlights the utility of such compounds in synthesizing carboxamides and ketocarboxamides, offering insights into the synthesis of complex organic molecules (Takács et al., 2014).
Molecular Structure Studies
S. A. Shlykov et al. (2017) investigated the molecular structure of N-trifluoroacetylpiperidine and its amides, focusing on orbital interactions and bond configurations. Their work contributes to a deeper understanding of the molecular behavior of compounds containing piperidine and carboxamide groups (Shlykov et al., 2017).
Electrochromic and Electrofluorescent Materials
Ningwei Sun et al. (2017) developed polyamides containing diphenylamino and 9,9-dimethylamine units, showcasing their electrochromic and electrofluorescent properties. These materials, which share structural motifs with the chemical , have potential applications in smart windows and displays (Sun et al., 2017).
properties
IUPAC Name |
1-N-(2,4-difluorophenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4O2/c19-13-4-5-15(14(20)12-13)22-17(26)23-10-6-18(7-11-23,16(21)25)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USULWXCCOHALIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~'-(2,4-difluorophenyl)-1,4'-bipiperidine-1',4'-dicarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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